Anopterine

説明

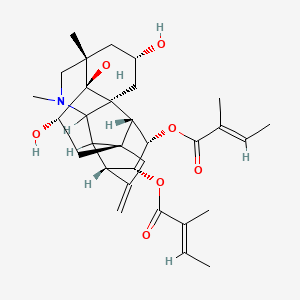

Structure

2D Structure

特性

CAS番号 |

38826-62-9 |

|---|---|

分子式 |

C31H43NO7 |

分子量 |

541.7 g/mol |

IUPAC名 |

[(1S,3S,4S,5S,7S,9S,14S,15R,16S,17R)-3,4,7-trihydroxy-9,11-dimethyl-16-[(E)-2-methylbut-2-enoyl]oxy-19-methylidene-11-azahexacyclo[12.3.2.01,13.04,9.05,12.05,17]nonadecan-15-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C31H43NO7/c1-8-15(3)26(35)38-22-20-17(5)10-29-13-19(34)31(37)28(6)11-18(33)12-30(31,25(21(20)29)32(7)14-28)24(29)23(22)39-27(36)16(4)9-2/h8-9,18-25,33-34,37H,5,10-14H2,1-4,6-7H3/b15-8+,16-9+/t18-,19-,20+,21?,22+,23+,24+,25?,28-,29-,30-,31-/m0/s1 |

InChIキー |

PISLVTVZMHAKFK-CXROCBCRSA-N |

SMILES |

CC=C(C)C(=O)OC1C2C3C4C56CC(CC(C5(C(CC3(C6C1OC(=O)C(=CC)C)CC2=C)O)O)(CN4C)C)O |

異性体SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@H]([C@@H]2[C@@]34C[C@@H]([C@]5([C@@]26C[C@H](C[C@]5(CN(C6C3[C@H]1C(=C)C4)C)C)O)O)O)OC(=O)/C(=C/C)/C |

正規SMILES |

CC=C(C)C(=O)OC1C2C3C4C56CC(CC(C5(C(CC3(C6C1OC(=O)C(=CC)C)CC2=C)O)O)(CN4C)C)O |

他のCAS番号 |

38826-62-9 |

製品の起源 |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Botanical Origin and Biogeographical Distribution within Anopterus Species

Anopterine is a characteristic secondary metabolite of plants belonging to the genus Anopterus, which is endemic to Australia and part of the Escalloniaceae family. wikipedia.org The primary botanical sources of this compound are two specific species: Anopterus macleayanus and Anopterus glandulosus. publish.csiro.au

Anopterus glandulosus, commonly known as the Tasmanian native laurel, is found exclusively in the temperate rainforests and wet sclerophyll forests of Tasmania. wikipedia.organbg.gov.au Its distribution is predominantly in the southern and western regions of the state, at altitudes below 1,200 meters. wikipedia.organbg.gov.au It typically grows as an understorey shrub or a small tree. wikipedia.org

The other source, Anopterus macleayanus, or the Queensland laurel, is distributed along the eastern coast of mainland Australia. It is found in the subtropical and temperate rainforests of New South Wales and Queensland. wikipedia.orgacs.org In both species, this compound has been isolated from the leaves and bark. publish.csiro.au

| Species | Common Name | Biogeographical Distribution | Plant Parts Containing this compound |

| Anopterus glandulosus | Tasmanian Native Laurel | Endemic to south and southwestern Tasmania, Australia wikipedia.organbg.gov.au | Bark, Leaves publish.csiro.au |

| Anopterus macleayanus | Queensland Laurel | Coastal New South Wales and Queensland, Australia wikipedia.orgacs.org | Bark, Leaves publish.csiro.au |

State-of-the-Art Phytochemical Extraction and Purification Protocols

The isolation of this compound from its plant sources involves a multi-step process of extraction and purification, leveraging modern phytochemical techniques.

Extraction: The initial step is typically a solid-liquid extraction process. Conventional methods involve the use of organic solvents to draw out the alkaloids from the dried and powdered plant material (leaves and bark). researchgate.net Solvents like methanol (B129727) or ethanol are commonly used due to their effectiveness in dissolving a wide range of compounds, including alkaloids. researchgate.net More advanced and efficient extraction techniques that align with green chemistry principles are also applicable. These include:

Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and plant matrix, which can accelerate the extraction process, reduce solvent consumption, and increase yield. pexacy.comnih.gov

Ultrasound-Assisted Extraction (UAE): This technique employs high-frequency sound waves to disrupt the plant cell walls, enhancing solvent penetration and improving extraction efficiency. pexacy.com

Purification: Following extraction, the crude extract contains a complex mixture of phytochemicals. Therefore, a systematic purification protocol is essential to isolate pure this compound. This is primarily achieved through various chromatographic techniques. nih.gov

A common approach involves an initial fractionation of the crude extract, often using liquid-liquid partitioning to separate compounds based on their polarity. The alkaloid-rich fraction is then subjected to more refined chromatographic methods: researchgate.net

Column Chromatography: This is a fundamental technique used for the large-scale separation of compounds. The extract is passed through a column packed with a stationary phase (e.g., silica gel or alumina), and different compounds are eluted at different rates using a solvent system (mobile phase) of gradually increasing polarity. nih.gov

High-Performance Liquid Chromatography (HPLC): For final purification and to achieve high purity, HPLC is often employed. This technique uses high pressure to pass the solvent through a column with smaller particle sizes, providing significantly higher resolution and separation power. nih.gov

Thin-Layer Chromatography (TLC): TLC is often used as a rapid and inexpensive method to monitor the progress of the purification, identify the fractions containing the target compound, and determine the appropriate solvent system for column chromatography. researchgate.netplantarchives.org

Isolation and Identification of Naturally Occurring this compound Analogues

Research into the phytochemistry of Anopterus species has led to the isolation and characterization of several naturally occurring compounds that are structurally related to this compound. These are known as this compound analogues. acs.org The process of discovering these analogues often involves bioassay-guided fractionation, where extracts are systematically separated and tested for biological activity to pinpoint the active compounds. acs.org

The identification and structural elucidation of these complex diterpenoid alkaloids rely heavily on advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HMBC, and ROESY) experiments are crucial for determining the precise chemical structure, including the connectivity of atoms and the relative stereochemistry of the molecule. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition of the compound, which is essential for determining its molecular formula.

Several this compound analogues have been successfully isolated from Anopterus macleayanus and Anopterus glandulosus. These compounds typically feature variations in the hydroxylation or esterification patterns on the core this compound skeleton.

| Compound Name | Natural Source |

| This compound | A. macleayanus, A. glandulosus publish.csiro.au |

| 7β-hydroxythis compound | A. macleayanus acs.org |

| 7β,4′-dihydroxythis compound | A. macleayanus acs.org |

| 11α-destigloylthis compound | A. glandulosus acs.org |

Comprehensive Structural Elucidation Strategies and Spectroscopic Characterization

Methodological Approaches to Anopterine Structural Determination

The definitive structure of this compound and its analogues is established through a combination of modern analytical methods. The process typically involves bioassay-guided fractionation and mass-directed isolation to obtain pure compounds. acs.org The core of the structural elucidation relies on an integrated analysis of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by High-Resolution Mass Spectrometry (HRMS). acs.org While early structural work on related compounds was limited to ¹H NMR and mass spectrometry, modern re-evaluations and the characterization of new analogues utilize a full suite of 2D NMR experiments to ensure unambiguous assignments. acs.org The final and most conclusive evidence for both relative and absolute stereochemistry is provided by single-crystal X-ray analysis. scribd.com

Advanced Nuclear Magnetic Resonance Spectroscopy for this compound Scaffolds

NMR spectroscopy is the primary tool for determining the complex carbon skeleton and relative stereochemistry of the this compound scaffold in solution. acs.org High-field NMR instruments provide the necessary resolution and sensitivity to decipher the crowded spectra typical of such polycyclic systems.

The complete assignment of all proton (¹H) and carbon (¹³C) signals is the foundation of structural elucidation. Due to the complexity of the this compound framework, this requires a suite of 2D NMR experiments. The chemical shifts are indicative of the local electronic environment of each nucleus. For instance, in this compound analogues, protons attached to carbons bearing hydroxyl or ester groups are shifted downfield. The ¹H and ¹³C NMR data for 6α-acetoxythis compound, an analogue with the same core scaffold as this compound, provides a representative example of the chemical shifts observed for this class of molecules. acs.org

Interactive Table: ¹H and ¹³C NMR Data for 6α-acetoxythis compound in Acetone-d₆ Data is representative of the this compound scaffold. acs.org

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

| 1 | 36.2 | 2.19, m |

| 2 | 27.5 | 1.81, m; 1.62, m |

| 3 | 36.4 | 1.95, m; 1.45, m |

| 4 | 43.1 | - |

| 5 | 75.8 | 3.65, d (3.5) |

| 6 | 74.0 | 5.24, s |

| 7 | 81.3 | 4.13, s |

| 8 | 49.9 | - |

| 9 | 53.5 | 2.50, d (3.5) |

| 10 | 53.1 | - |

| 11 | 72.8 | 5.54, dd (10.0, 5.0) |

| 12 | 74.3 | 5.24, d (10.0) |

| 13 | 53.6 | 2.45, dd (5.0, 1.5) |

| 14 | 49.6 | 3.05, s |

| 15 | 40.2 | 2.21, d (12.0); 1.87, d (12.0) |

| 16 | 169.9 | - |

| 17 | 108.7 | 5.10, s; 4.87, s |

| 18 | 21.0 | 1.05, s |

| 19 | 24.3 | 1.13, s |

| 20 | 66.8 | 5.12, s |

| N-CH₃ | 43.3 | 2.89, s |

| 1' | 166.2 | - |

| 2' | 128.0 | - |

| 3' | 138.8 | 6.83, qq (7.0, 1.5) |

| 4' | 14.1 | 1.80, d (7.0) |

| 5' | 11.8 | 1.82, s |

| 1'' | 167.3 | - |

| 2'' | 128.8 | - |

| 3'' | 137.9 | 6.80, qq (7.0, 1.5) |

| 4'' | 14.2 | 1.78, d (7.0) |

| 5'' | 11.9 | 1.79, s |

| 6-OAc | 170.2 | - |

| 6-OAc | 20.9 | 2.07, s |

2D NMR experiments are indispensable for assembling the molecular structure from the assigned resonances.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to establish contiguous proton spin systems within the molecule, tracing out the connectivity of adjacent CH groups. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to, confirming the C-H one-bond connections. anu.edu.au

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for elucidating the carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away, allowing for the connection of different spin systems across quaternary carbons and heteroatoms. acs.org For example, in this compound analogues, HMBC correlations from the N-CH₃ protons are key to placing the methyl group on the nitrogen atom. Similarly, correlations between ester protons (e.g., H-11, H-12) and the carbonyl carbons of the tigloyl groups confirm their respective locations. acs.org

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close to each other in space, irrespective of their through-bond connectivity. These through-space interactions are critical for determining the molecule's three-dimensional structure and relative stereochemistry. acs.org

The relative stereochemistry of the numerous chiral centers in the this compound scaffold is determined primarily using ROESY (or NOESY) data. acs.org The presence of a ROESY cross-peak between two protons indicates they are spatially proximate (typically within 5 Å). nih.gov By systematically analyzing these correlations, the relative orientation of substituents on the rings can be deduced. For instance, in an this compound analogue, a strong ROESY correlation between H-6 and the CH₃-18 methyl group, along with correlations between H-9 and H-11, and between H-11 and H-12, helps to lock in the conformation of the polycyclic system and establish the relative configuration of these centers. acs.org

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the exact mass of the parent ion with high accuracy, which in turn allows for the unambiguous validation of the molecular formula. researchgate.net For this compound, the molecular formula has been established as C₃₁H₄₃NO₇. researchgate.net HRMS instruments like TOF (Time-of-Flight) or Orbitrap can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), allowing for the confident assignment of elemental composition. scribd.com

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. The molecular ion is subjected to collision-induced dissociation, causing it to break apart into smaller, stable fragment ions. The pattern of these fragments provides valuable clues about the connectivity of the molecule and the nature of its functional groups, helping to corroborate the structure proposed by NMR data. acs.org

X-ray Crystallography for Definitive Absolute and Relative Configuration Assignment

While NMR provides powerful evidence for the relative configuration in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of both the relative and absolute stereochemistry of a molecule in the solid state. metabolomicssociety.orgethernet.edu.et This technique involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate a three-dimensional electron density map, from which the precise position of every atom in the molecule can be determined. metabolomicssociety.org This provides accurate measurements of bond lengths and angles and unequivocally establishes the complete three-dimensional structure, serving as the "gold standard" for structural confirmation of complex natural products like this compound and its derivatives. scribd.comethernet.edu.et

Complementary Spectroscopic Techniques in this compound Characterization

The application of chiroptical and electronic spectroscopy is essential for a complete three-dimensional understanding of complex natural products like this compound. These methods probe the interaction of the molecule with polarized light and UV-Vis radiation, yielding data that is highly sensitive to the molecule's stereochemical and electronic arrangement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to identify chromophores—parts of a molecule that absorb light in the ultraviolet or visible regions. In the case of this compound, the key chromophores are the two α,β-unsaturated ester groups (tigloyl and/or senecioyl esters). These groups exhibit characteristic π → π* electronic transitions.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

ORD and CD are powerful chiroptical techniques that provide information about the stereochemistry of a molecule. These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with the wavelength of light. It is particularly useful for studying chiral molecules containing absorbing groups. The ORD curve of a compound like this compound would exhibit a "Cotton effect" in the region of the UV absorption of its chromophores. A Cotton effect is a characteristic change in optical rotation in the vicinity of an absorption band. The shape and sign of this curve provide invaluable information for assigning the absolute configuration of the molecule, especially when compared with the ORD curves of related compounds with known stereochemistry.

While specific, publicly archived ORD and CD spectra for this compound are scarce, the structural determination would have relied on these techniques to solve key stereochemical questions that are difficult to address by NMR alone. The analysis would involve comparing the experimental Cotton effects with established empirical rules (e.g., the Octant Rule for ketones, if applicable to a derivative) or with data from closely related diterpenoid alkaloids.

The table below summarizes how these techniques would be applied to characterize the key structural features of this compound.

| Spectroscopic Technique | Analyzed Feature in this compound | Type of Information Obtained | Expected Observation (Hypothetical) |

| UV-Vis Spectroscopy | α,β-Unsaturated Ester Groups | Presence of Conjugated Chromophores | Absorption maximum (λmax) in the range of 210-220 nm. |

| Circular Dichroism (CD) | Chirality around the Ester Groups | Absolute Stereochemistry | A specific Cotton effect (positive or negative peak) corresponding to the n → π* and π → π* transitions of the unsaturated carbonyls. |

| Optical Rotatory Dispersion (ORD) | Overall Molecular Chirality | Absolute Configuration & Conformation | A complex ORD curve with a distinct Cotton effect (positive or negative) in the region of the UV absorption band. |

Elucidation of Anopterine Biosynthetic Pathways

General Principles of Diterpenoid Alkaloid Biosynthesis

Diterpenoid alkaloids are a large and structurally diverse class of natural products characterized by a carbon skeleton derived from a diterpene precursor. rsc.orgnih.gov These compounds are classified as pseudoalkaloids because their nitrogen atom is not derived from an amino acid, but is instead incorporated at a later stage of biosynthesis. nih.govmdpi.com The biosynthesis of these molecules begins with the universal precursors for terpenes, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated through the methylerythritol 4-phosphate (MEP) or mevalonate (B85504) (MVA) pathways. researchgate.netnih.gov

Four molecules of IPP are condensed to form the 20-carbon intermediate, geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.net A crucial step in the formation of the characteristic polycyclic core of diterpenoid alkaloids is the enzyme-catalyzed cyclization of GGPP. thieme-connect.com This process typically yields tetracyclic diterpene skeletons such as ent-kaurane and ent-atisane. nih.govthieme-connect.com These hydrocarbon skeletons then undergo a series of oxidative modifications, often catalyzed by cytochrome P450 monooxygenases, which introduce functional groups and prepare the molecule for the incorporation of nitrogen. researchgate.netnih.gov The nitrogen atom itself is typically sourced from small molecules like β-aminoethanol, ethylamine, or methylamine. nih.govresearchgate.net Following nitrogen incorporation, the molecule is officially classified as a diterpenoid alkaloid and can undergo further skeletal rearrangements and functional group modifications to generate the vast array of structures seen in this family of compounds. nih.govacs.org

Postulated Biosynthetic Route to the Unique Anopterine Core Structure

While the complete biosynthetic pathway of this compound has not been fully elucidated, scientific understanding of related diterpenoid alkaloid biosynthesis allows for the postulation of a likely route. The biosynthesis is presumed to begin with the cyclization of geranylgeranyl pyrophosphate to form a diterpene skeleton, likely of the ent-atisane or a related type. nih.govthieme-connect.com This initial carbocyclic framework then undergoes a series of enzymatic transformations.

A key proposed step is a cascade of reactions that may involve an anionic oxy-Cope rearrangement followed by a transannular Michael addition. This type of reaction sequence is known to rapidly build molecular complexity and could be responsible for forming the characteristic bridged and fused ring system of the this compound core. Following the establishment of the core carbon skeleton, a series of oxidative modifications would likely occur, introducing hydroxyl and other functional groups. The incorporation of the nitrogen atom to form the heterocyclic portion of the molecule is a critical step, transforming the diterpene intermediate into a diterpenoid alkaloid. nih.govthieme-connect.com

Enzymatic Catalysis and Key Biotransformations in this compound Formation

The formation of this compound is dependent on a suite of specialized enzymes that catalyze specific and complex chemical reactions. While the precise enzymes for this compound biosynthesis are yet to be identified, their roles can be inferred from the study of other natural product pathways. nih.govfraunhofer.de

Key enzymatic steps likely include:

Terpene Synthases/Cyclases: These enzymes are responsible for the initial cyclization of the linear precursor, geranylgeranyl pyrophosphate, into the foundational polycyclic diterpene skeleton. researchgate.net

Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes is crucial for the oxidative functionalization of the diterpene core. nih.gov They are likely responsible for introducing hydroxyl groups at various positions on the this compound skeleton, which are characteristic features of its structure. P450s are known to be key drivers of chemical diversification in alkaloid biosynthesis. nih.gov

Dehydrogenases/Reductases: These enzymes would be involved in modifying the oxidation states of various carbons within the molecule, contributing to the final arrangement of double bonds and stereocenters.

Aminotransferases: An aminotransferase is the likely candidate for catalyzing the incorporation of the nitrogen atom into the diterpene skeleton, a defining step in its transformation into an alkaloid. researchgate.net

Mechanisms of Nitrogen Atom Incorporation into the Diterpene Skeleton

The introduction of a nitrogen atom is the pivotal step that defines a diterpenoid alkaloid. In contrast to "true" alkaloids, where the nitrogen is derived from an amino acid precursor, the nitrogen in diterpenoid alkaloids like this compound is incorporated from other small nitrogenous compounds. nih.govwikipedia.org The most common nitrogen sources are thought to be β-aminoethanol, ethylamine, and methylamine. nih.govresearchgate.net

The incorporation of nitrogen is believed to occur after the formation and initial oxidation of the diterpene carbocyclic skeleton. nih.govresearchgate.net The mechanism likely involves a transamination reaction, where an amino group is transferred from a donor molecule to a carbonyl group on the diterpene intermediate. This is followed by cyclization to form the nitrogen-containing heterocyclic ring system. Recent studies on other diterpenoid alkaloids have begun to identify the specific enzymes, including reductases and cytochromes P450, that are involved in this critical nitrogen incorporation step. nih.gov

Diversification of this compound Analogues through Late-Stage Biosynthetic Modifications

The structural diversity observed in this compound analogues is a result of late-stage modifications to the core this compound skeleton. nih.govresearchgate.net These modifications are catalyzed by a variety of "tailoring" enzymes that add functional groups or make subtle structural changes. This enzymatic toolkit allows for the generation of a suite of related compounds, each with potentially different biological activities.

Common late-stage modifications include:

Hydroxylation: The addition of hydroxyl (-OH) groups at various positions, often catalyzed by cytochrome P450 enzymes.

Esterification: The attachment of acyl groups, such as tigloyl or benzoyl groups, to the hydroxyl moieties of the this compound core.

Methylation: The addition of methyl (-CH3) groups.

Oxidation/Reduction: Further modifications to the oxidation state of different parts of the molecule.

These late-stage diversification strategies are a common theme in natural product biosynthesis and contribute significantly to the chemical complexity and biological relevance of compounds like this compound. rsc.orgnih.gov

Synthetic Investigations and Methodological Advances Towards Anopterine

Synthetic Challenges Posed by the Anopterine Diterpenoid Skeleton

The this compound skeleton, like other diterpenoid alkaloids, features a rigid, cage-like structure with numerous fused rings and a high density of functional groups and stereocenters. nih.govbiorxiv.org The precise control of stereochemistry during the formation of these multiple rings is a major hurdle. ub.edu Specifically, the construction of the core polycyclic framework and the correct relative and absolute configuration of the many chiral centers pose significant synthetic challenges. nih.govbiorxiv.orgub.eduresearchgate.net The presence of sensitive functional groups within the complex skeleton also requires careful consideration of reaction conditions and protecting group strategies.

Semi-Synthesis Strategies for Accessing this compound Derivatives

Semi-synthesis, which involves starting from naturally occurring precursors with a pre-formed part of the target skeleton, can be a valuable approach to access this compound derivatives. This strategy leverages the complex structures already elaborated by nature, reducing the number of steps required compared to total synthesis from simple starting materials. While specific details on semi-synthesis of this compound itself were not extensively found in the search results, semi-synthesis is a common strategy for accessing derivatives of complex natural products like diterpenoid alkaloids. nih.govnih.gov This approach often involves chemical modifications of isolated natural this compound or closely related alkaloids to explore structure-activity relationships or generate novel analogues.

Development of Innovative Synthetic Methodologies Applicable to Polycyclic Alkaloid Construction

The challenges posed by complex polycyclic alkaloids like this compound have driven the development of innovative synthetic methodologies. chimia.chacs.orgnih.gov These advancements are often focused on efficiently building complex ring systems with high stereochemical control and generating molecular complexity rapidly. chimia.chacs.orgnih.gov

Stereocontrolled Cyclization Reactions

Stereocontrolled cyclization reactions are crucial for assembling the polycyclic core of this compound with the correct three-dimensional arrangement of atoms. ub.eduacs.orgkyoto-u.ac.jp Various strategies have been developed to achieve this, including radical cyclizations ub.eduacs.orgresearchgate.net, metal-catalyzed cyclizations rsc.orgnih.govfrontiersin.org, and biomimetic cyclizations engineering.org.cn. For instance, stereocontrolled aldol (B89426) cyclizations have been employed in the synthesis of related alkaloid frameworks. ub.eduacs.org Enamide cyclizations have also emerged as powerful tools for constructing nitrogen-containing heterocycles found in alkaloids. beilstein-journals.org

Strategies for Rapid Complexity Generation

Rapid complexity generation aims to build multiple rings and stereocenters in a single or few steps, increasing synthetic efficiency. chimia.chacs.orgsci-hub.seacs.org Domino reactions, cascade sequences, and one-pot transformations are key tactics in this regard. nih.govnih.govfrontiersin.orgsci-hub.se These strategies minimize the need for isolating and purifying intermediates, significantly shortening synthetic routes. sci-hub.se Examples include cascade cyclization/cycloaddition reactions sci-hub.se and sequences involving intramolecular reactions. rsc.org

Biomimetic Approaches to Diterpenoid Alkaloid Scaffolds

Biomimetic synthesis draws inspiration from the proposed biosynthetic pathways in nature to design synthetic routes. nih.govengineering.org.cnrsc.orgbioengineer.org For diterpenoid alkaloids, this often involves mimicking the cyclization of linear or acyclic precursors to form the core diterpene skeleton, followed by nitrogen incorporation and further modifications. nih.govacs.orgengineering.org.cnnih.gov While replicating the exact enzymatic processes can be challenging, biomimetic strategies can offer elegant and efficient pathways to complex scaffolds by capitalizing on inherent reactivity and structural features. engineering.org.cnrsc.orgnih.gov

Strategic Considerations for Total Synthesis of this compound and Its Analogues

The total synthesis of this compound and its analogues requires careful strategic planning to overcome the inherent structural complexity. nih.govbiorxiv.orgub.eduresearchgate.net Key considerations include selecting appropriate starting materials, designing efficient sequences for assembling the polycyclic framework, establishing stereochemistry with high fidelity, and incorporating the necessary functional groups at the correct positions. ub.eduresearchgate.net Convergent synthesis strategies, which involve synthesizing several fragments separately and coupling them in a late stage, can improve efficiency. nih.gov Retrosynthetic analysis, working backward from the target molecule to simpler precursors, is a fundamental tool in devising synthetic plans. nih.gov The development of novel methodologies that address specific challenges of the this compound skeleton, such as forming challenging carbon-carbon and carbon-nitrogen bonds within the rigid framework, is crucial for successful total synthesis. ub.eduresearchgate.netresearchgate.net

Mechanistic Investigations of Anopterine S Biological Activities at the Cellular and Molecular Level

In Vitro Cellular Activity Profiling and Potency Assessments

Anopterine analogues have demonstrated potent in vitro cytotoxicity across a range of human cancer cell lines, including those derived from prostate and cervical cancers aacrjournals.orgaacrjournals.orgacs.org. Studies have reported nanomolar half-maximal inhibitory concentration (IC50) values for several this compound-type alkaloids, indicating high potency aacrjournals.orgacs.orgrsc.org. For instance, 6α-acetoxythis compound (6-AA), a potent analogue, showed IC50 values in the low nanomolar range against LNCaP, HeLa, and PC-3 cells, comparable to that of the known microtubule inhibitor vinblastine (B1199706) aacrjournals.orgaacrjournals.org.

The cytotoxic activity of this compound-type alkaloids has been evaluated using various assays, including metabolic assays and live-cell imaging systems, which assess cell viability and proliferation over time acs.orgrsc.org. These studies have shown that the compounds exert concentration- and time-dependent effects on cell morphology and proliferation acs.orgrsc.org.

Table 1: In Vitro Cytotoxicity of 6α-acetoxythis compound (6-AA) and Vinblastine in Cancer Cell Lines aacrjournals.orgaacrjournals.org

Identification and Characterization of Molecular Targets

Research indicates that the this compound scaffold represents a novel class of microtubule inhibitors aacrjournals.orgaacrjournals.orgresearchgate.netnih.gov. Studies on 6-AA have provided evidence that its mechanism of interaction with microtubules is distinct from that of other known microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids aacrjournals.orgaacrjournals.orgresearchgate.netnih.gov.

Disruption of Fundamental Cellular Processes

This compound and its analogues interfere with fundamental cellular processes, particularly those related to cell division and survival aacrjournals.orgaacrjournals.org.

A key mechanism of action identified for this compound-type alkaloids, such as 6-AA, is the inhibition of microtubule polymerization aacrjournals.orgaacrjournals.orgresearchgate.net. In cell-free systems, 6-AA has been shown to inhibit tubulin polymerization in a concentration-dependent manner, similar to microtubule-depolymerizing compounds like vinblastine and nocodazole (B1683961) aacrjournals.orgaacrjournals.org. This disruption of microtubule dynamics leads to severe mitotic spindle defects aacrjournals.orgaacrjournals.orgresearchgate.net.

This compound analogues induce cell cycle arrest, primarily accumulating cells in the G2-M phase of the cell cycle aacrjournals.orgaacrjournals.orgacs.orgresearchgate.net. This arrest is a consequence of the disruption of microtubule function, which is essential for proper spindle formation and chromosome segregation during mitosis aacrjournals.orgaacrjournals.orgresearchgate.net. Flow cytometry analysis has confirmed the concentration-dependent G2-M arrest induced by compounds like 6-AA in cancer cells aacrjournals.orgresearchgate.net.

The cell cycle arrest and mitotic defects induced by this compound-type alkaloids ultimately lead to mitotic catastrophe and subsequent cell death through apoptosis aacrjournals.orgaacrjournals.orgresearchgate.net. Markers of mitosis, such as increased levels of phospho-Ser10 histone H3 (PHH3), are elevated upon treatment with these compounds, further indicating mitotic arrest aacrjournals.org. The induction of apoptosis is a critical outcome of the disrupted cellular processes aacrjournals.orgaacrjournals.orgresearchgate.net.

DNA microarray analysis of cancer cells treated with this compound analogues, such as 6-AA, has revealed significant transcriptional changes aacrjournals.orgaacrjournals.orgresearchgate.net. Pathway analysis of these changes has identified alterations in networks involved in mitosis, microtubule spindle organization, and microtubule binding, showing similarities with the transcriptional changes induced by vinblastine aacrjournals.orgresearchgate.net. Specific cell-cycle-related genes, including CCNB1, CDC25B, PLK1, HMMR, PTTG1, and CDKN3, have shown differential expression upon treatment with 6-AA aacrjournals.org. This suggests that this compound can modulate gene expression and transcriptional networks relevant to cell cycle control and microtubule function aacrjournals.orgresearchgate.netscispace.comfrontiersin.org.

Table 2: Examples of Genes Showing Differential Expression Following 6α-acetoxythis compound (6-AA) Treatment aacrjournals.org

Comparative Mechanistic Analysis with Established Small Molecule Modulators

This compound, a C20 diterpenoid alkaloid, has garnered attention for its biological activities, particularly its cytotoxic effects. Investigations into its mechanism of action have revealed similarities and distinctions when compared to established small molecule modulators, particularly those targeting cellular processes like mitosis and DNA integrity.

Research focusing on 6α-acetoxythis compound (6-AA), a potent analogue of this compound, has provided key insights into its cellular targets. Studies in prostate cancer cells (LNCaP and PC-3) and cervical cancer cells (HeLa) demonstrated that 6-AA induced a significant accumulation of cells in mitosis, alongside severe mitotic spindle defects and asymmetric cell divisions, ultimately leading to mitotic catastrophe and apoptosis. aacrjournals.org

A comparative transcriptome analysis of 6-AA-treated LNCaP cells with cells treated with vinblastine, a known microtubule inhibitor, revealed strikingly similar transcriptional changes. aacrjournals.org These changes included pathways associated with mitosis, microtubule spindle organization, and microtubule binding. aacrjournals.org Furthermore, like vinblastine, 6-AA was shown to inhibit microtubule polymerization in a cell-free system and reduce cellular microtubule polymer mass. aacrjournals.org

Despite these similarities to vinblastine, a vinca alkaloid and microtubule-destabilizing agent, studies indicate that resistance mechanisms typically associated with vinca alkaloids or other microtubule-destabilizing drugs like 2-methoxyestradiol (B1684026) did not confer resistance to 6-AA. aacrjournals.org This suggests that while 6-AA impacts microtubules, its precise mechanism of interaction may differ from these established modulators. aacrjournals.org This finding positions 6-AA, and by extension the this compound scaffold, as a potentially novel class of microtubule inhibitor. aacrjournals.org

Another area of comparison for diterpenoid alkaloids, including those structurally related to this compound, involves their interaction with DNA and related enzymes. While specific comparative mechanistic data for this compound itself regarding DNA targets is less extensively documented in the provided search results, studies on other diterpenoid alkaloids offer a comparative context. For instance, some diterpenoid alkaloids have been shown to act as selective inhibitors of topoisomerase IIα, leading to DNA damage response pathway activation and cell cycle arrest. researchgate.net This contrasts with the primary microtubule-targeting mechanism observed for 6-AA. aacrjournals.org

The diverse activities and mechanisms observed among different diterpenoid alkaloids highlight the importance of specific structural features in determining their biological targets and effects. While this compound and its analogues appear to primarily exert their cytotoxic effects through microtubule disruption, other diterpenoid alkaloids may act via distinct mechanisms, such as enzyme inhibition or modulation of ion channels, as seen with some aconitine-type alkaloids affecting sodium channels or lappaconitine (B608462) acting as an analgesic potentially via Na+ channel blockade. nih.govsci-hub.se

The comparative analysis underscores that while this compound shares some functional outcomes with established small molecule modulators like vinblastine (e.g., disruption of cell cycle and induction of apoptosis), its unique structural scaffold may lead to a distinct mode of interaction with its cellular targets, potentially overcoming existing resistance mechanisms. aacrjournals.org

Comparative Effects on Microtubules: this compound Analogue (6-AA) vs. Vinblastine and Paclitaxel

| Compound | Effect on Mitosis Accumulation | Effect on Mitotic Spindle | Effect on Cellular Microtubule Polymer Mass | Resistance Profile Compared to Vinca Alkaloids |

| 6α-Acetoxythis compound (6-AA) | Strong Accumulation aacrjournals.org | Severe Defects aacrjournals.org | Reduced aacrjournals.org | Resistance not conferred by typical mechanisms aacrjournals.org |

| Vinblastine | Similar to 6-AA aacrjournals.org | Not explicitly detailed, but affects spindle organization pathways aacrjournals.org | Reduced aacrjournals.org | Established resistance mechanisms exist aacrjournals.org |

| Paclitaxel | Not explicitly detailed in provided text | Not explicitly detailed in provided text | Increased aacrjournals.org | Distinct mechanism from vinca alkaloids aacrjournals.org |

Cytotoxicity Comparison of 6α-Acetoxythis compound (6-AA) and Vinblastine

| Cell Line | 6-AA IC₅₀ (nmol/L) | Vinblastine IC₅₀ (nmol/L) |

| LNCaP | 3.1 aacrjournals.org | 3.2 aacrjournals.org |

| HeLa | 3.2 aacrjournals.org | 11.6 aacrjournals.org |

| PC-3 | 5.1 aacrjournals.org | 2.5 aacrjournals.org |

Structure Activity Relationship Sar Studies of Anopterine and Its Analogues

Influence of Specific Functional Groups on Biological Profiles

Studies on anopterine-type C20 diterpenoid alkaloids have indicated that these compounds possess in vitro antitumor activity. nih.gov Among the this compound analogues investigated, 6α-acetoxythis compound (6-AA) has demonstrated significant potency, exhibiting cytotoxic effects against prostate cancer cell lines at nanomolar concentrations. nih.govnih.gov This suggests that the presence and position of the acetoxy group at the C-6 position may play a crucial role in enhancing the biological activity compared to the parent compound, this compound. Both 6-AA and this compound have been shown to inhibit tubulin polymerization in a concentration-dependent manner, indicating that their cytotoxic activity is mediated, at least in part, by disrupting microtubule dynamics. nih.gov

While detailed, comprehensive SAR studies specifically on a wide range of this compound analogues are not extensively reported in the provided literature, research on related diterpenoid alkaloids highlights the general importance of hydroxyl and ester groups for cytotoxic activity. For instance, in C19-diterpenoid alkaloids, the number and position of hydroxyl and ester groups, particularly at the C1, C3, C6, and C8 positions, appear to be essential for cytotoxicity. This suggests that similar functional groups and their placement on the this compound scaffold are likely critical determinants of its biological profile. The higher potency of 6α-acetoxythis compound compared to this compound underscores the influence of specific substituents on the core structure.

Elucidation of Key Pharmacophoric Features within the this compound Skeleton

The this compound skeleton itself represents a novel structural class of microtubule inhibitors. nih.gov The mechanism of action involves the destabilization of microtubules and inhibition of microtubule dynamics, distinct from that of established microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids. nih.gov The unique structural features of the this compound scaffold, including its rigid polycyclic core and the characteristic C-14/C-20 linkage, contribute to its interaction with tubulin. nih.govnih.gov

Based on the observed microtubule-inhibitory activity and the general SAR trends in related diterpenoid alkaloids, key pharmacophoric features within the this compound skeleton are likely to include the positions and nature of hydroxyl and ester groups. The enhanced activity of 6α-acetoxythis compound points to the C-6 acetoxy group as a significant contributor to the compound's potency. Further detailed SAR analysis, potentially involving the synthesis and testing of a wider array of analogues with modifications at different positions and with various functional groups, would be necessary to fully elucidate the critical pharmacophoric features responsible for tubulin binding and subsequent biological effects. The complex three-dimensional arrangement of functional groups on the rigid this compound core is anticipated to be crucial for productive interactions with the tubulin target site.

Rational Design Principles for this compound-Based Chemical Probes

Rational design principles for developing chemical probes based on the this compound scaffold would be guided by the understanding of its SAR and mechanism of action. Chemical probes are typically highly potent and selective small molecules used to perturb biological systems and study protein function. Key principles in designing effective chemical probes include target selectivity, high affinity, appropriate bioavailability (including cell permeability and solubility), and the availability of an inactive control analogue.

Given that this compound and its potent analogue 6α-acetoxythis compound target microtubule dynamics, rational design efforts could focus on modifying the this compound structure to optimize potency, selectivity for specific tubulin isoforms or cellular contexts, and pharmacological properties. nih.gov Based on the limited SAR data, modifications to the hydroxyl and ester groups, particularly at positions like C-6, could be explored to fine-tune activity. Incorporating chemical handles for potential conjugation (e.g., for imaging or affinity purification) while maintaining biological activity is also a consideration in probe design.

Developing an this compound-based chemical probe would require comprehensive SAR studies to precisely define which functional groups and structural regions are essential for target engagement and biological activity. This would involve synthesizing analogues with specific modifications and evaluating their potency, target binding affinity, and selectivity against a panel of potential off-targets. The availability of an inactive analogue, ideally with minimal structural differences from the active probe, is crucial for validating on-target effects in biological experiments. While the this compound scaffold shows promise as a basis for chemical probes targeting microtubules, extensive further research is needed to fully characterize its SAR and develop optimized probe molecules.

Chemotaxonomic Significance of Anopterine

Anopterine as a Diagnostic Chemotaxonomic Marker for Anopterus Species

This compound is considered a characteristic and diagnostic chemotaxonomic marker for the genus Anopterus. worldbotanical.combergianska.se The presence of this compound-type diterpenoid alkaloids is a defining phytochemical feature of this genus, which belongs to the family Escalloniaceae. nih.govbergianska.se

Research has identified this compound as a major alkaloid in the leaf and bark of Anopterus macleayanus and the bark of Anopterus glandulosus. researchgate.net The structures of this compound and several related minor alkaloids, such as 7β-hydroxythis compound, 7β,4'-dihydroxythis compound, and various ester derivatives, have been elucidated from Anopterus macleayanus. researchgate.netresearchgate.net These findings highlight the unique profile of diterpenoid alkaloids present in Anopterus species, distinguishing them chemically from other plant genera.

The consistent presence of this compound and its specific structural variants within Anopterus reinforces its utility as a marker for identifying and classifying species within this genus.

Phylogenetic Relationships Inferred from Diterpenoid Alkaloid Distribution

The distribution of diterpenoid alkaloids across different plant families provides insights into phylogenetic relationships and evolutionary patterns of secondary metabolism. Diterpenoid alkaloids, including the this compound type, are found in several distantly related plant clades, suggesting potential multiple origins or complex evolutionary histories. oup.com

While diterpenoid alkaloids are notably abundant in the Ranunculaceae family (genera such as Aconitum, Delphinium, and Consolida), their occurrence in other families like Escalloniaceae (Anopterus), Garryaceae (Garrya), Rosaceae (Spiraea japonica complex), and Polygonaceae (Rumex pictus) is also documented. nih.govoup.combjmu.edu.cnresearchgate.net The presence of this compound-type alkaloids specifically in Anopterus within the Escalloniaceae family is a key piece of chemotaxonomic evidence. nih.govbergianska.se

Phylogenetic studies utilizing molecular data, combined with phytochemical information like the distribution of diterpenoid alkaloids, help to clarify the evolutionary placement of families and genera. For instance, analyses of phylogenetic relationships among members of Saxifragaceae sensu lato (which historically included groups now placed in Escalloniaceae) have incorporated various data sources, including chemistry. bergianska.se The distinct diterpene alkaloid profile of Anopterus supports its placement within Escalloniaceae and contributes to the broader understanding of the order Escalloniales. bergianska.se

The distribution pattern of different diterpenoid alkaloid types (C18, C19, C20) across various plant lineages can reveal evolutionary connections and divergences. nih.govnih.gov While C20 diterpenoid alkaloids are thought to be precursors to other types, their specific structural modifications, like those seen in the this compound skeleton, are often lineage-specific, providing markers for inferring evolutionary history. nih.govresearchgate.netnih.gov

The study of diterpenoid alkaloid distribution, with this compound as a key example in Anopterus, complements genetic and morphological data in reconstructing the "tree of life" for seed plants, highlighting instances of phylogenetic conservation or convergent evolution of secondary metabolites. oup.com

Future Research Trajectories and Unaddressed Challenges in Anopterine Chemistry and Biology

Complete Elucidation of Anopterine Biosynthesis and Enzymology

The biosynthesis of complex diterpenoid alkaloids, including the this compound type, is a challenging area of research. While the general origin involves the amination of tetracyclic diterpenes, the specific enzymatic steps and intermediates leading to the unique this compound scaffold are not fully elucidated. nih.govthieme-connect.com Understanding the complete biosynthetic pathway requires identifying and characterizing the specific terpene synthases, cytochrome P450 enzymes, acyltransferases, methyltransferases, and other enzymes involved in the cyclization, functionalization, and nitrogen incorporation steps. nih.govmdpi.com Challenges include the low abundance of these compounds in natural sources, the complexity of plant genomes, and the difficulty in expressing and characterizing plant-derived enzymes in heterologous systems. mdpi.comfrontiersin.orgmdpi.com Future research should focus on applying advanced transcriptomic, proteomic, and metabolomic approaches, potentially coupled with gene editing techniques, to identify candidate genes and enzymes. nih.govfrontiersin.org In vitro enzymatic assays and structural biology studies of key enzymes are crucial to understand their mechanisms and substrate specificities. researchgate.netnih.gov Elucidating the biosynthesis could pave the way for engineered production of this compound and its analogues in more amenable host organisms. mdpi.comfrontiersin.org

Development of Convergent and Efficient Total Synthesis Strategies

The structural complexity of this compound, characterized by its intricate cage-like skeleton, multiple stereogenic centers, and dense oxygenation, poses a significant challenge for chemical synthesis. thieme-connect.comresearchgate.netsioc-journal.cn While progress has been made in the total synthesis of other diterpenoid alkaloids, developing convergent and efficient routes to the this compound scaffold remains an active area of research. thieme-connect.comsioc-journal.cn Existing synthetic strategies for related diterpenoid alkaloids often involve lengthy linear sequences, low yields, and difficulty in controlling stereochemistry. thieme-connect.comnih.gov Future research should focus on developing novel, more convergent synthetic strategies that minimize the number of steps and maximize efficiency and stereocontrol. This could involve exploring new cascade reactions, catalytic methods, and creative approaches to construct the complex polycyclic system and introduce the necessary functional groups and nitrogen atom with precise stereochemistry. beilstein-journals.org The development of flexible synthetic routes that allow for the facile preparation of this compound analogues is also a key objective.

Advanced Mechanistic Deconvolution of Observed Biological Phenomena

This compound and its analogues have demonstrated potent cytotoxicity against various cancer cell lines, including prostate cancer cells. acs.orgaacrjournals.orgaacrjournals.org However, the precise molecular mechanisms underlying these observed biological effects are not yet fully understood. acs.orgaacrjournals.org While some studies suggest that certain this compound analogues can act as microtubule inhibitors with a distinct mechanism compared to known agents like taxanes and vinca (B1221190) alkaloids, a comprehensive understanding of their interactions with cellular targets is needed. aacrjournals.orgaacrjournals.org Future research should employ advanced techniques such as chemoproteomics, target identification studies, and detailed biochemical and cell biology experiments to fully deconvolve the mechanism of action. researchgate.netnih.gov This includes identifying the specific protein targets, understanding the nature of the interaction (e.g., binding site, type of inhibition), and mapping the downstream cellular pathways affected by this compound treatment. Such detailed mechanistic insights are essential for rational drug design and the development of this compound-based therapeutics. researchgate.netresearchgate.net

Discovery of Novel this compound Analogues from Underexplored Natural Resources

This compound is primarily found in Anopterus species. acs.org However, the vast diversity of plant and marine organisms represents a largely underexplored resource for novel natural products, including diterpenoid alkaloids and their analogues. researchgate.net Given the promising biological activities of the this compound scaffold, exploring new natural sources could lead to the discovery of novel analogues with potentially enhanced potency, selectivity, or different mechanisms of action. researchgate.net Future research should involve systematic bioprospecting efforts in diverse ecosystems, employing advanced isolation and spectroscopic techniques to identify new compounds. acs.org High-throughput screening methods can be utilized to assess the biological activities of extracts and isolated compounds, guiding the isolation of promising this compound analogues. acs.org Investigating plants phylogenetically related to Anopterus or organisms from underexplored habitats like marine environments, which are known sources of diverse diterpenoids, could be particularly fruitful. researchgate.netresearchgate.netdiva-portal.org

Innovations in Analytical and Structural Biology Methods for this compound Research

Research on this compound is often limited by the challenges associated with its isolation, purification, and structural characterization, particularly for novel analogues or when working with limited sample quantities. acs.org Furthermore, detailed understanding of its interactions with biological targets requires advanced structural information. Innovations in analytical and structural biology methods are crucial to overcome these limitations. Future research should focus on developing more sensitive and efficient analytical techniques for the detection, quantification, and purification of this compound and its metabolites from complex biological matrices. emerypharma.comlabmanager.comrhoworld.com This includes advancements in hyphenated techniques like LC-MS/MS and GC-MS. emerypharma.com In structural biology, applying techniques such as high-resolution NMR spectroscopy, X-ray crystallography, and cryo-electron microscopy (cryo-EM) to this compound and its complexes with target proteins is essential to gain atomic-level insights into their interactions. pitt.eduukri.orgvai.orgwehi.edu.auanl.gov Methodological developments in these areas, specifically tailored for complex natural products like this compound, will significantly accelerate research progress. europa.eu

Q & A

Basic Research Questions

Q. What are the established methodologies for isolating and characterizing Anopterine from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or TLC for purification. Characterization requires spectroscopic methods (NMR, MS) and comparison with existing spectral libraries. Ensure purity via melting point analysis and HPLC-UV profiling. For reproducibility, document solvent ratios, column specifications, and instrument calibration parameters in detail .

- Data Consideration : Include tables comparing extraction yields across solvents or retention times in chromatographic profiles.

Q. How can researchers design experiments to assess this compound's biochemical activity while ensuring reproducibility?

- Methodological Answer : Use standardized assays (e.g., enzyme inhibition or cell viability assays) with positive/negative controls. Validate results across multiple biological replicates. Predefine statistical thresholds (e.g., p < 0.05) and adhere to protocols from repositories like PubChem or ChEMBL. Publish full experimental conditions, including buffer compositions and incubation times .

- Data Consideration : Tabulate IC50 values, dose-response curves, and inter-assay variability metrics.

Q. What criteria should guide the formulation of feasible research questions about this compound's pharmacological potential?

- Methodological Answer : Apply the FINER framework:

- Feasible : Align with available resources (e.g., lab equipment for toxicity screening).

- Novel : Investigate understudied pathways (e.g., autophagy modulation).

- Ethical : Prioritize in vitro or animal models before human trials.

- Relevant : Address gaps in cancer or antimicrobial resistance research .

Advanced Research Questions

Q. What strategies resolve contradictions in published data on this compound's mechanism of action?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line specificity or dosage discrepancies). Validate findings using orthogonal methods (e.g., CRISPR knockdowns alongside pharmacological inhibition). Use Bayesian statistics to assess the probability of conflicting hypotheses .

- Data Consideration : Create comparative tables highlighting divergent results and proposed explanations (e.g., differential protein expression in cell models).

Q. How can multi-omics approaches elucidate this compound's systemic effects in complex biological systems?

- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data to map this compound's interactome. Use bioinformatics tools (e.g., STRING or KEGG) for pathway enrichment analysis. Cross-validate findings with CRISPR-Cas9 knockout models .

- Data Consideration : Present network diagrams of this compound-associated pathways and heatmaps showing omics-level changes.

Q. What frameworks optimize the prediction and validation of this compound's off-target interactions?

- Methodological Answer : Combine computational docking (e.g., AutoDock Vina) with high-throughput screening (e.g., kinase profiling panels). Validate hits using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Apply machine learning models trained on chemical similarity databases to prioritize candidates .

- Data Consideration : Include tables of predicted vs. validated binding affinities and false-positive rates across algorithms.

Methodological Guidelines

- Literature Review : Systematically search PubMed, SciFinder, and EMBASE using Boolean terms (e.g., "this compound AND apoptosis"). Exclude non-peer-reviewed sources and prioritize studies with mechanistic depth .

- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra and omics datasets in repositories like MetaboLights or ChEMBL .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。